Benzamide, N-(4-heptyl)-4-nitro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

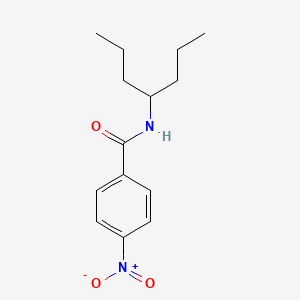

Benzamide, N-(4-heptyl)-4-nitro- is a nitro-substituted benzamide derivative characterized by a 4-nitro group on the benzoyl ring and a 4-heptyl chain attached to the amide nitrogen.

The 4-nitro group enhances electron-withdrawing effects, while the 4-heptyl chain contributes to hydrophobicity, influencing solubility and intermolecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4-heptyl)-4-nitro- typically involves the following steps:

Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.

Alkylation: The nitrated benzamide is then subjected to alkylation with 1-bromoheptane in the presence of a base such as potassium carbonate. This step introduces the heptyl group at the nitrogen atom.

Industrial Production Methods

Industrial production of Benzamide, N-(4-heptyl)-4-nitro- follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Nitration: Using industrial nitration reactors to ensure efficient and controlled nitration.

Alkylation in Large Reactors: Utilizing large-scale alkylation reactors to introduce the heptyl group efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-heptyl)-4-nitro- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group, leading to the formation of various derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: Formation of N-(4-heptyl)-4-aminobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-(4-heptyl)-4-nitro- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive benzamides.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-(4-heptyl)-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The heptyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of benzamide derivatives:

Notes:

- Thermal Stability : The nitro and amide groups in N-(4-hydroxyphenyl)-4-nitrobenzamide contribute to its high thermal stability (>300°C) . The heptyl chain in the target compound may slightly reduce thermal stability compared to hydroxyl or methoxy substituents due to weaker intermolecular forces.

- Solubility: Longer alkyl chains (e.g., heptyl) increase hydrophobicity, reducing solubility in polar solvents like water or ethanol. In contrast, hydroxyl or methoxy groups enhance polarity and solubility in DMSO or DMF .

Hydrogen Bonding and Crystallinity

- N-(4-Hydroxyphenyl)-4-nitrobenzamide forms extensive N–H···O and O–H···O hydrogen bonds, creating a layered crystal structure .

- In contrast, the heptyl chain in the target compound likely disrupts hydrogen bonding, leading to less ordered crystalline structures and lower melting points compared to hydroxyl- or nitro-substituted analogs.

Q & A

Q. Basic: What are the recommended synthetic routes for N-(4-heptyl)-4-nitrobenzamide?

Methodological Answer:

The synthesis of N-(4-heptyl)-4-nitrobenzamide typically involves coupling a nitro-substituted benzoyl chloride with a heptylamine derivative. A generalized protocol includes:

Preparation of 4-nitrobenzoyl chloride : React 4-nitrobenzoic acid with thionyl chloride (SOCl₂) under reflux.

Amidation : Combine the benzoyl chloride with 4-heptylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base (e.g., triethylamine) to scavenge HCl.

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via TLC.

Key Considerations :

- Use inert atmosphere (N₂/Ar) to prevent moisture interference.

- Monitor reaction progress via FTIR for disappearance of the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and appearance of amide C=O (~1650 cm⁻¹) .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| 1 | 4-Nitrobenzoic acid, SOCl₂, reflux | 4 h | 85% | |

| 2 | 4-Heptylamine, DCM, Et₃N, RT | 12 h | 72% |

Q. Basic: How is N-(4-heptyl)-4-nitrobenzamide characterized using spectroscopic methods?

Methodological Answer:

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : Key signals include:

- Aromatic protons (δ 7.8–8.3 ppm, doublets for nitro-substituted benzene).

- Heptyl chain protons (δ 0.8–1.6 ppm for CH₃ and CH₂ groups).

- Amide NH (δ 6.5–7.5 ppm, broad singlet).

- ¹³C NMR : Confirm the amide carbonyl (δ ~165–170 ppm) and nitro group electron-withdrawing effects on aromatic carbons .

High-Resolution Mass Spectrometry (HRMS):

- Calculate the exact mass (e.g., C₁₄H₂₀N₂O₃: m/z 264.1474 [M+H]⁺). Validate isotopic patterns to rule out impurities .

Infrared Spectroscopy (IR):

- Identify amide C=O (~1650 cm⁻¹) and nitro group NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) .

Q. Basic: What are the key physical properties of N-(4-heptyl)-4-nitrobenzamide?

Methodological Answer:

Critical properties include:

- Melting Point : Determined via differential scanning calorimetry (DSC). Expected range: 120–140°C (varies with purity).

- Solubility : Sparingly soluble in water; highly soluble in DCM, DMF, and THF.

- Thermodynamic Data : Use NIST Chemistry WebBook protocols for ΔfH° (enthalpy of formation) and ΔcH° (enthalpy of combustion) measurements .

Key Metrics :

- R₁ < 0.05 for high-resolution data.

- Check CCDC deposition (e.g., CCDC 2032776 ) for comparable structures.

Q. Advanced: How to design experiments for evaluating biological activity (e.g., enzyme inhibition)?

Methodological Answer:

Target Selection : Prioritize enzymes with nitro-aromatic binding pockets (e.g., nitroreductases).

In Vitro Assays :

- Kinetic Studies : Monitor NADPH consumption spectrophotometrically at 340 nm.

- IC₅₀ Determination : Use dose-response curves (0.1–100 µM) in triplicate.

Molecular Docking : Perform with AutoDock Vina, using PDB structures (e.g., 1YAH) to predict binding modes.

Validation :

- Compare with structurally similar antiproliferative agents (e.g., sulfonanilides ).

- Confirm cytotoxicity via MTT assay in cell lines (e.g., HeLa) .

Properties

CAS No. |

40755-00-8 |

|---|---|

Molecular Formula |

C14H20N2O3 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

N-heptan-4-yl-4-nitrobenzamide |

InChI |

InChI=1S/C14H20N2O3/c1-3-5-12(6-4-2)15-14(17)11-7-9-13(10-8-11)16(18)19/h7-10,12H,3-6H2,1-2H3,(H,15,17) |

InChI Key |

PBWSXVPTPHFPMX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.